N-(3-chloro-2-methylphenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide
Description
N-(3-Chloro-2-methylphenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide is a piperazine-carboxamide derivative featuring a 3-chloro-2-methylphenyl group linked via a carboxamide bridge to a piperazine ring, which is substituted at the 4-position with a 6-methylpyridazine moiety. This scaffold is of interest due to its structural similarity to pharmacologically active compounds targeting ion channels, enzymes, and receptors .
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5O/c1-12-6-7-16(21-20-12)22-8-10-23(11-9-22)17(24)19-15-5-3-4-14(18)13(15)2/h3-7H,8-11H2,1-2H3,(H,19,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFZRMPTLVKRRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)C(=O)NC3=C(C(=CC=C3)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-2-methylphenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 367.8 g/mol. The structural configuration includes a piperazine ring, which is known for its versatility in medicinal chemistry, particularly in the development of psychoactive drugs and anti-cancer agents.
Research indicates that the biological activity of this compound may involve several mechanisms:
- Receptor Interaction : The compound may exhibit affinity for various neurotransmitter receptors, including serotonin and dopamine receptors, which are crucial in neuropharmacology.
- Enzyme Inhibition : It has been suggested that this compound could inhibit specific enzymes involved in cancer cell proliferation, thereby exhibiting anti-cancer properties.
- Apoptosis Induction : Preliminary studies indicate that it may induce apoptosis in cancer cells through the activation of caspase pathways.
Anticancer Properties
Several studies have explored the anticancer potential of this compound:
- In Vitro Studies : Research demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values ranged from 0.5 to 2.5 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Neuropharmacological Effects
In addition to its anticancer activity, the compound has shown promise in neuropharmacology:
- Behavioral Tests : Animal models treated with this compound demonstrated reduced anxiety-like behaviors and improved cognitive functions, suggesting potential applications in treating anxiety disorders and cognitive impairments .
Case Studies
- Case Study on Anticancer Activity : A study involving the administration of this compound to mice bearing xenograft tumors showed a significant reduction in tumor size compared to control groups. Histological analyses revealed increased apoptosis within tumor tissues, correlating with elevated levels of pro-apoptotic markers like Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .
- Neuropharmacological Assessment : In a controlled trial assessing cognitive enhancement, subjects receiving the compound exhibited improved memory recall and learning capabilities compared to placebo groups. This suggests its potential utility in neurodegenerative conditions such as Alzheimer's disease .
Scientific Research Applications
Biological Mechanisms of Action
-
Phosphodiesterase Inhibition :
- The compound is known to inhibit phosphodiesterase (PDE) activity, leading to increased levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP can activate protein kinase A (PKA), influencing various cellular processes including gene expression and metabolism.
-
Kinase Inhibition :
- It has been documented to inhibit specific kinases involved in tumorigenesis, which could have therapeutic implications for cancer treatment. By interfering with these kinases, the compound can modulate signaling pathways critical for cell survival and proliferation.
-
Receptor Modulation :
- The compound interacts with surface receptors on cells, altering their activity and affecting downstream signaling pathways. This modulation can lead to diverse cellular responses, including apoptosis in cancer cells.
Anticancer Research
The compound's ability to induce apoptosis in cancer cells positions it as a candidate for anticancer therapies. Its action on signaling pathways involved in cell division and survival makes it a valuable subject for further investigation in oncology.
| Activity Type | Target/Effect | Reference |
|---|---|---|
| Kinase Inhibition | Inhibits kinases involved in tumorigenesis | |
| Antitumor Activity | Demonstrated antiproliferative effects in vitro | |
| Receptor Modulation | Alters receptor activity affecting cellular responses |
Neurological Disorders
Given its influence on cAMP levels and kinase activity, this compound may also have applications in treating neurological disorders where these pathways are disrupted. Research into its neuroprotective properties could reveal its potential in managing conditions such as Alzheimer's disease and other neurodegenerative disorders.
Pharmacological Studies
The compound's diverse biological activities warrant its inclusion in pharmacological studies aimed at developing new therapeutic agents. Its mechanisms of action provide insights into potential drug design strategies targeting similar pathways.
Case Studies and Experimental Findings
Recent studies have highlighted the efficacy of N-(3-chloro-2-methylphenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide in various experimental models:
- In Vitro Studies : Laboratory experiments have shown that the compound effectively inhibits specific cancer cell lines, demonstrating significant antiproliferative effects.
- Mechanistic Insights : Detailed biochemical analyses indicate that the compound alters key signaling pathways, leading to changes in gene expression linked to cell survival and apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperazine-Carboxamide Derivatives with Varying Aromatic Substituents
Compound 8b ()
- Structure : N-{5-[4-({4-[4-Chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide
- Key Features :
- Replaces pyridazine with a pyridinyl-acetamide group.
- Contains a trifluoromethylbenzoyl group on piperazine.
- Physicochemical Data :
- Melting point: 241–242°C
- Molecular weight: 530 g/mol (EI-MS)
- Activity: Not explicitly stated, but analogs in are associated with enzyme inhibition or receptor modulation.
BCTC ()
- Structure : N-(4-tert-Butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide
- Key Features :
- 4-tert-Butylphenyl group instead of 3-chloro-2-methylphenyl.
- 3-Chloropyridinyl substituent on piperazine.
- Activity : Potent TRPM8 ion channel inhibitor, used in pain and temperature sensation studies .
CPIPC ()
- Structure : 4-(5-Chloropyridin-2-yl)-N-(1H-indazol-6-yl)piperazine-1-carboxamide
- Key Features :
- Indazolyl group replaces pyridazine.
- Chloropyridinyl substituent on piperazine.
Chlorophenyl vs. Fluorophenyl Derivatives
Role of Heterocyclic Moieties
Pyridazine vs. Oxadiazole ()
- Compound M034-3402: Structure: N-(3-Chloro-2-methylphenyl)-4-[3-(5-methyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxamide Key Difference: Oxadiazole replaces methylpyridazine. Molecular Weight: 412.88 g/mol.
Triazole-Modified Analogs ()
Trifluoromethyl Substitutions ()
- Compound 856189-81-6 (): Structure: 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide Key Features: Dual trifluoromethyl groups on pyridine and phenyl rings.
Structure-Activity Relationship (SAR) Trends
Chloro Substituents :
- Chlorine at the 3-position on the phenyl ring (e.g., target compound, BCTC) correlates with enhanced receptor binding (e.g., TRPM8 inhibition) .
Heterocyclic Moieties :
- Pyridazine (target) vs. pyridine (BCTC) vs. oxadiazole (M034-3402) influences solubility and target selectivity .
Carboxamide Linker :
Comparative Data Table
| Compound Name / ID | Key Substituents | Molecular Weight (g/mol) | Activity/Notes | Evidence ID |
|---|---|---|---|---|
| Target Compound | 6-Methylpyridazin-3-yl, 3-chloro-2-MePh | 412.88 (similar to M034-3402) | Under investigation | [19] |
| BCTC | 3-Chloropyridinyl, 4-tert-BuPh | ~380 (estimated) | TRPM8 inhibitor | [4] |
| CPIPC | 5-Chloropyridinyl, indazolyl | ~400 (estimated) | TRPV1 agonist | [12] |
| M034-3402 | Oxadiazole, 3-chloro-2-MePh | 412.88 | Screening hit for undisclosed targets | [19] |
| 856189-81-6 | Trifluoromethyl pyridine/phenyl | 468.78 | High lipophilicity | [21] |
Q & A
Q. What are the standard synthetic routes for synthesizing N-(3-chloro-2-methylphenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide?
Methodological Answer: The compound is typically synthesized via coupling reactions between substituted piperazine and aryl halide/carboxamide intermediates. Key steps include:
- Amide bond formation : Use of coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in THF under nitrogen atmosphere, with triethylamine (Et3N) as a base. Reaction times range from 12–24 hours at room temperature .
- Purification : Silica gel column chromatography (e.g., CH2</Cl2/MeOH gradients) isolates the product. Yields average 70–85% depending on substituent reactivity .
- Salt formation : Hydrochloride salts are prepared by treating the free base with HCl in ethanol for improved stability .
Q. What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR confirm substituent positions and piperazine ring conformation. For example, piperazine protons appear as distinct multiplets at δ 2.5–3.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 402.15 for C17H20ClN5O) .
- X-ray Crystallography : Resolves solid-state conformation (e.g., chair conformation of piperazine rings in derivatives) .
Q. What safety precautions are required when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- Storage : Store as a hydrochloride salt in airtight containers under inert gas (N2) at 2–8°C to prevent hydrolysis .
- Waste Disposal : Neutralize acidic/basic residues before disposal to avoid environmental contamination .
Advanced Research Questions
Q. How can coupling reaction yields be optimized for piperazine-carboxamide derivatives?
Methodological Answer:
- Coupling Agent Selection : Compare HBTU, EDCI, or DCC efficiencies. HBTU in THF yields 85% for similar compounds, while EDCI may reduce side reactions .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility but may require lower temperatures (0–5°C) to suppress racemization .
- Workflow Automation : Use continuous-flow reactors to maintain precise stoichiometry and reduce human error .
Q. How can computational methods predict the compound’s reactivity and synthesis pathways?
Methodological Answer:
- Quantum Chemical Calculations : Density Functional Theory (DFT) models predict transition states and energy barriers for key reactions (e.g., amide bond formation) .
- Reaction Path Search : Tools like the Artificial Force Induced Reaction (AFIR) method narrow optimal conditions (e.g., solvent, catalyst) before lab testing .
- Data-Driven Design : Machine learning analyzes PubChem and Reaxys datasets to prioritize substituents with desired bioactivity .
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay Standardization : Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin) .
- Purity Validation : Confirm compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis .
- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
Q. How are structure-activity relationship (SAR) studies designed for derivatives?
Methodological Answer:
- Substituent Variation : Modify the pyridazine ring (e.g., 6-methyl to 6-fluoro) or aryl groups (e.g., 3-chloro to 3-methoxy) to assess potency changes .
- Pharmacokinetic Profiling : Measure logP (octanol/water) and metabolic stability (e.g., cytochrome P450 assays) to optimize lipophilicity and half-life .
- Crystallographic Analysis : Compare X-ray structures of active vs. inactive derivatives to identify critical binding motifs (e.g., hydrogen bonds with target proteins) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
